C.I. Direct Red 10
Overview
Description
C.I. Direct Red 10 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the dyeing of paper, leather, and certain types of silk and wool.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Red 10 typically involves the diazotization of aromatic amines followed by coupling with suitable aromatic compounds. The reaction conditions often require acidic or neutral environments to facilitate the diazotization process. The resulting azo compound is then purified and isolated.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions. The final product is usually obtained as a powder or granules, which are then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Red 10 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
C.I. Direct Red 10 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of C.I. Direct Red 10 involves its interaction with the substrate at a molecular level. The dye molecules adhere to the fibers through hydrogen bonding, van der Waals forces, and dipole interactions. The planar structure of the dye allows it to align with the cellulose fibers, maximizing these interactions and resulting in strong adherence.
Comparison with Similar Compounds
C.I. Direct Red 10 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. While all these dyes share similar application methods and properties, this compound is unique in its specific shade and affinity for certain fibers. It provides bright red shades with good colorfastness, making it a preferred choice for specific applications.
List of Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 44
- C.I. Direct Red 81
Properties
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N5O7S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38;;/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHVBGOBINPHN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21N5Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023879 | |
Record name | C.I. Direct Red 10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2429-70-1 | |
Record name | C.I. 22145 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Direct Red 10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-amino-3-[[4'-[(1-hydroxy-4-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT RED 10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U3AA1T8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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